![molecular formula C24H25N5O2 B2471092 6-(3,4-Dimethylphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872842-98-3](/img/no-structure.png)
6-(3,4-Dimethylphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-Dimethylphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Versatility in Host Formation
- Imidazole containing bisphenols, like 2-((2-hydroxy-3,5-dimethylphenyl)(imidazol-4-yl)methyl)-4,6-dimethylphenol, are significant for their ability to form versatile host structures for anions through crystal packing and electrostatic interactions. Such structures exhibit strong intramolecular hydrogen bonds among hydroxyl groups, contributing to their stability and potential in various applications (Nath & Baruah, 2012).
Luminescence Sensing
- Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylates display distinct luminescence properties. These frameworks are sensitive to benzaldehyde derivatives, suggesting their utility as fluorescence sensors for chemical detection (Shi et al., 2015).
Synthesis of Carboxamide Derivatives for Cytotoxic Activity
- The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which involve dimethylamino components, has demonstrated potent cytotoxic properties against various cancer cell lines. These compounds hold promise for therapeutic applications in cancer treatment (Deady et al., 2003).
Catalytic Applications in Polymerization
- Imidazole derivatives, particularly those with dimethylphenyl components, have shown effectiveness in catalyzing the oxidative coupling of phenols to form high-performance polymers. Their role in increasing catalytic activity through steric hindrance and ligand basicity is noteworthy in materials science (Gamez et al., 2001).
Antioxidant Properties
- Some imidazole derivatives, particularly those incorporating dimethylphenyl groups, have exhibited notable antioxidant properties. They have shown potential in protecting DNA from oxidative damage, highlighting their relevance in medicinal chemistry (Gouda, 2012).
Propiedades
Número CAS |
872842-98-3 |
|---|---|
Fórmula molecular |
C24H25N5O2 |
Peso molecular |
415.497 |
Nombre IUPAC |
6-(3,4-dimethylphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H25N5O2/c1-15-5-8-18(9-6-15)14-29-22(30)20-21(26(4)24(29)31)25-23-27(11-12-28(20)23)19-10-7-16(2)17(3)13-19/h5-10,13H,11-12,14H2,1-4H3 |
Clave InChI |
AEEGJRJXJSOYLC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCN4C5=CC(=C(C=C5)C)C)N(C2=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



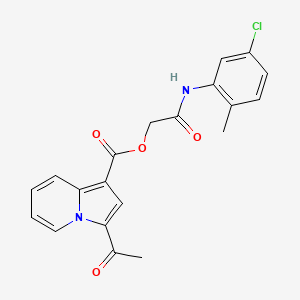
![2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride](/img/structure/B2471011.png)
![Methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate](/img/structure/B2471012.png)
![3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2-fluorophenyl)azetidine-1-carboxamide](/img/structure/B2471014.png)
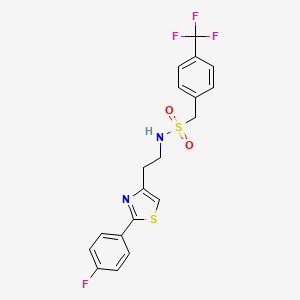
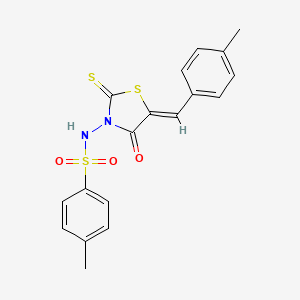
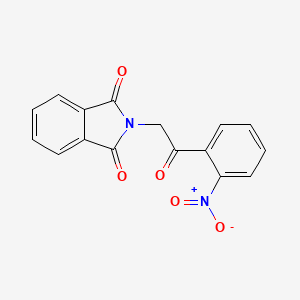
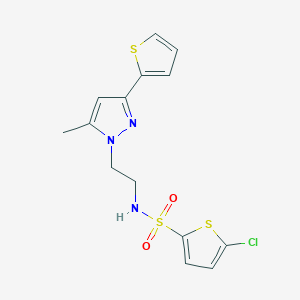
![1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one](/img/structure/B2471023.png)
![Ethyl 4-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2471024.png)
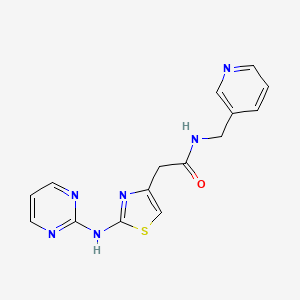
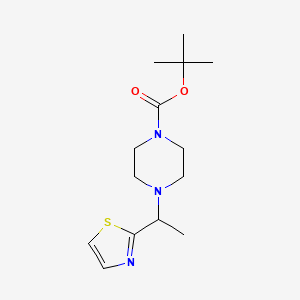
![(E)-2-(benzylsulfonyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B2471029.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2471031.png)